molecular formula C7H16N2O2S B1403491 (S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide CAS No. 1419075-89-0

(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide

Cat. No. B1403491
M. Wt: 192.28 g/mol
InChI Key: KTEJVLRMWVTLDB-ZETCQYMHSA-N
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Description

“(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide” is a chemical compound with the CAS Number: 886504-28-5 . It is also known as “N-[(piperidin-3-yl)methyl]methanesulfonamide” and has a molecular weight of 192.28 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide” is C6H14N2O2S . The InChI Code is 1S/C6H14N2O2S/c7-11(9,10)5-6-2-1-3-8-4-6/h6,8H,1-5H2,(H2,7,9,10) .


Physical And Chemical Properties Analysis

“(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 192.28 .

Scientific Research Applications

Molecular Structure and Synthesis

  • Nucleophile-Promoted Alkyne-Iminium Ion Cyclizations : This research discusses the use of compounds related to (S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide in nucleophile-promoted alkyne-iminium ion cyclizations, highlighting its role in complex chemical reactions (Arnold et al., 2003).

Pharmacological Potential

  • 5-HT(7) Receptor Selectivity and Multireceptor Profile : A study focused on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, closely related to the compound , showing its potential in designing selective 5-HT7 receptor ligands for treating CNS disorders (Canale et al., 2016).

Chemical Properties and Reactions

  • Conformations and Self-Association Studies : An investigation into the structure of related compounds such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide revealed insights into molecular conformations and self-association in solutions, demonstrating the complexity of interactions in similar sulfonamides (Sterkhova et al., 2014).

Applications in Material Science

  • Interaction Studies in Aqueous Solutions : Research on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, closely related to (S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide, highlights its relevance in studying solute-solute and solute-solvent interactions, important for material science applications (Raphael et al., 2015).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact . In case of accidental exposure, it is recommended to remove the person to fresh air, rinse skin with water, and seek medical advice if necessary .

properties

IUPAC Name

N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEJVLRMWVTLDB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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